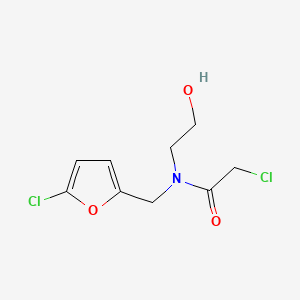
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile is a chemical compound characterized by its bromine and cyano functional groups It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile typically involves the reaction of 3,5-dibromoaniline with suitable reagents under controlled conditions. One common method is the cyclization of 3,5-dibromoaniline with cyanohydrin and subsequent oxidation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the cyano group.
Substitution: Compounds with different substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, leading to biological effects. The cyano group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
3,5-Dibromoaniline
1,2-Oxazole derivatives
Cyano-containing heterocycles
Uniqueness: 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H5Br2N3O2 |
|---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
5-(3,5-dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5Br2N3O2/c11-5-1-6(12)3-7(2-5)14-10-8(4-13)9(16)15-17-10/h1-3,14H,(H,15,16) |
InChI Key |
JTQXYXHRSXAIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NC2=C(C(=O)NO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


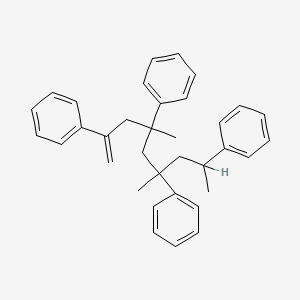
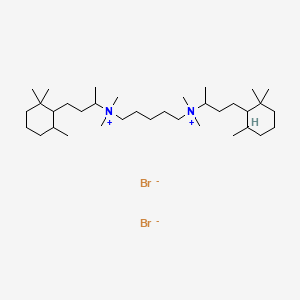
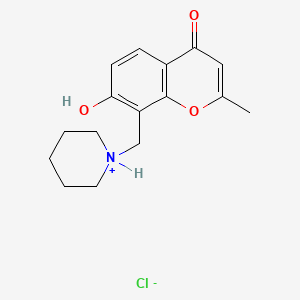
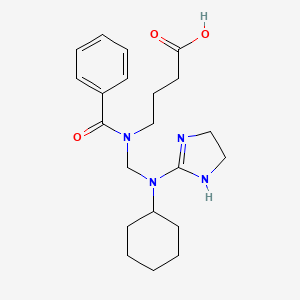
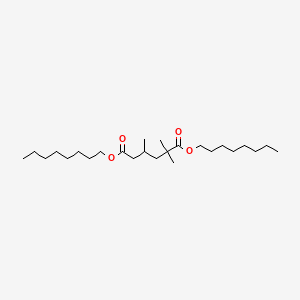
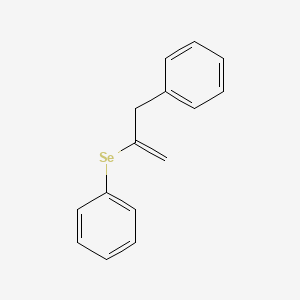
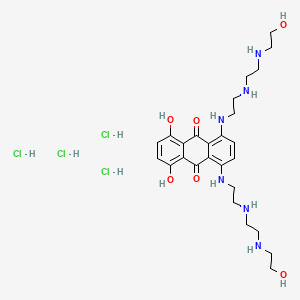

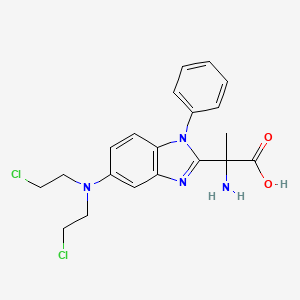
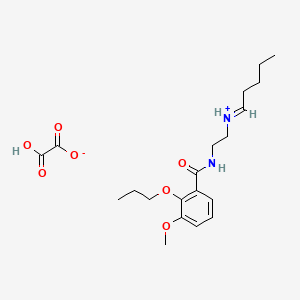
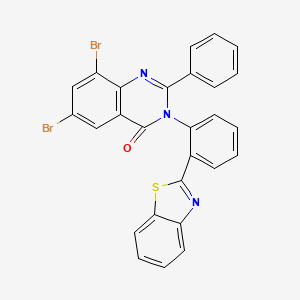
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)

